6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S/c19-11-5-9(15-7-16-11)12(20)18-13-17-10(6-21-13)8-3-1-2-4-14-8/h1-7H,(H,15,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBATQIQMZVYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide are Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase.
Mode of Action
This compound acts as an inhibitor of CDK4/6. By blocking the kinase activity of CDK4/6, it reduces the phosphorylation level of the Rb protein, inhibiting transcription factors. This action inhibits cancer cell division and proliferation, restores cell cycle control, blocks tumor cell proliferation, and inhibits breast cancer cell growth.
Biochemical Pathways
The compound’s action on CDK4/6 affects the Rb-E2F pathway , which is crucial for the cell cycle progression. By inhibiting CDK4/6, the compound prevents the phosphorylation of Rb proteins, leading to the repression of E2F transcription factors. This repression prevents the transcription of genes necessary for DNA replication, thereby halting the cell cycle progression.
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Biochemical Analysis
Biochemical Properties
The thiazole ring in 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is a key structural component that contributes to its biochemical properties. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been fully elucidated.
Cellular Effects
For instance, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), which regulate entry into the S phase of the cell cycle. This suggests that this compound may also interact with these kinases, potentially influencing gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can exhibit long-term effects on cellular function.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, suggesting potential involvement in diverse metabolic pathways.
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins.
Biological Activity
6-Hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with a hydroxy group and a thiazolyl group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is C₁₃H₉N₅O₂S. The presence of the thiazole and pyridine moieties is significant as these groups are known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific activities, mechanisms, and relevant case studies.
Antimicrobial Activity
Studies have shown that compounds containing thiazole and pyridine rings demonstrate potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 6-Hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide | TBD | TBD |
| 6-Hydroxy-N-(benzothiazol-2-yl)pyrimidine-4-carboxamide | 3.12 | Staphylococcus aureus |
| 6-Hydroxy-N-(imidazol-2-yl)pyrimidine-4-carboxamide | 12.5 | Escherichia coli |
This table illustrates the minimum inhibitory concentrations (MIC) of similar compounds, highlighting the potential effectiveness of the target compound in comparison.
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication. For instance, derivatives with similar structures have been shown to inhibit E. coli DNA gyrase and topoisomerase IV, critical enzymes for bacterial survival.
In a study by Tomǎsič et al., it was found that compounds with thiazole moieties formed hydrogen bonds with active site residues in DNA gyrase, enhancing their inhibitory potency . The presence of the pyridine group also contributes to favorable interactions within the enzyme's binding pocket.
Case Studies
- Antimycobacterial Activity : Research conducted on 2-aminothiazoles indicated significant activity against Mycobacterium tuberculosis. The incorporation of a pyridine unit at the C-4 position was essential for maintaining this activity, suggesting that similar modifications in our target compound could yield promising results against this pathogen .
- Structure-Affinity Relationship (SAR) : A comprehensive SAR analysis revealed that substituents on the thiazole ring significantly influenced biological activity. Larger lipophilic groups at the 4-position enhanced antibacterial potency by facilitating better binding interactions within the target enzyme sites .
- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against human cell lines (e.g., HepG2) demonstrated that certain derivatives exhibited low toxicity while maintaining effective antimicrobial action, indicating a favorable therapeutic index for further development .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of this compound can act as potent inhibitors of cyclin-dependent kinases (CDK4 and CDK6), which are crucial in cell cycle regulation. Such inhibition can lead to reduced cancer cell proliferation, highlighting the compound's potential as an anticancer agent .
- Anti-inflammatory Properties : Studies have shown that related compounds exhibit significant anti-inflammatory effects, suggesting that 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide may also possess similar activities, making it a candidate for treating inflammatory diseases .
2. Biological Interactions
- Protein Binding : The compound's ability to interact with biological macromolecules such as proteins and nucleic acids is under investigation. This interaction is essential for understanding its mechanism of action and potential therapeutic applications.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress in biological systems. This aspect is crucial for developing therapies for diseases associated with oxidative damage .
3. Material Science
- Synthesis of Novel Materials : The compound serves as a building block in synthesizing more complex molecules, potentially leading to new materials with unique properties. This application can extend to polymer science and nanotechnology .
Case Studies
Several studies have documented the synthesis and evaluation of compounds related to 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide:
- Synthesis and Evaluation of Anticancer Activity : A study detailed the synthesis of thiazole-pyrimidine derivatives that showed selective inhibition of cancer cell lines. These findings suggest that modifications to the thiazole or pyrimidine components can enhance anticancer efficacy .
- Anti-inflammatory Studies : Another research article reported on the anti-inflammatory properties of similar pyrimidine derivatives, demonstrating significant reductions in inflammation markers in vitro and in vivo models .
- Antioxidant Activity Assessment : A comparative study evaluated various derivatives for their antioxidant capacities using assays such as DPPH scavenging activity, revealing promising results for compounds structurally related to the target compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituent patterns on the pyrimidine, thiazole, or pyridine rings. Below is a detailed analysis of key analogs and their comparative features:
Pyrimidine-Thiazole Hybrids with Varied Substituents
Notes:
- *Calculated molecular weight based on formula C₁₃H₁₀N₅O₂S.
- Replacement of the pyridinyl group with a 4-chlorophenyl group (as in ) reduces basicity but may enhance membrane permeability due to increased hydrophobicity.
Functional Group Impact on Activity
- Hydroxy vs. Benzyloxy Substituents : The hydroxy group in the target compound likely enhances hydrogen-bonding interactions with polar residues in enzyme active sites, whereas the benzyloxy group in may favor hydrophobic pockets but reduce solubility .
- Pyridinyl vs. In contrast, the rigid pyridinyl group in the target compound may favor selective interactions with aromatic-rich binding sites .
Q & A
Q. What are the common synthetic routes and key intermediates for synthesizing 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide?
The compound is typically synthesized via cyclization of thioamide and haloketone precursors to form the thiazole ring, followed by coupling reactions (e.g., Suzuki or Heck) to introduce the pyridine and pyrimidine moieties. Amidation is often the final step to install the carboxamide group. Solvents like THF and palladium catalysts are commonly used . Key intermediates include thiazole-2-amine derivatives and pyrimidine precursors, which are characterized via NMR, NMR, and HPLC to confirm purity (≥98%) .
Q. What analytical techniques are critical for characterizing this compound and ensuring purity?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity via proton () and carbon () signals.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (typically >98% for research-grade compounds).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., m/z values matching theoretical calculations) .
Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of this compound?
Yields vary significantly with conditions. For example:
- Acidic/basic cyclization conditions optimize thiazole ring formation .
- Palladium-catalyzed couplings (e.g., Suzuki) require inert atmospheres and precise stoichiometry.
- Polar aprotic solvents (e.g., DMF, THF) enhance solubility during amidation. Reported yields range from 6% to 39% depending on steric and electronic factors .
Advanced Research Questions
Q. How can statistical experimental design (DoE) improve the synthesis and optimization of this compound?
DoE minimizes trial-and-error by identifying critical variables (e.g., temperature, reagent ratios) through factorial designs or response surface methodology. For instance, fractional factorial designs can reduce the number of experiments needed to optimize coupling reactions while maintaining yield and purity . Computational tools (e.g., quantum chemical calculations) further narrow optimal conditions .
Q. What structural modifications enhance the bioactivity or pharmacokinetic properties of this compound?
Substituent effects are critical:
- Hydrophobic groups (e.g., trifluoromethyl) improve metabolic stability and lipophilicity, as seen in analogs .
- Pyridine ring modifications (e.g., methylation) can alter binding affinity to biological targets.
- Hydroxy groups on the pyrimidine ring may enhance solubility but require protection during synthesis .
Q. How do researchers resolve discrepancies in reported yields or purity across studies?
Contradictions often arise from differences in:
- Purification methods : Column chromatography vs. recrystallization.
- Reagent quality : Trace impurities in starting materials.
- Reaction monitoring : Real-time HPLC vs. offline analysis. Cross-validation using multiple characterization techniques (e.g., NMR + MS) is recommended .
Q. What are the challenges in scaling up multi-step syntheses of this compound?
Key issues include:
- Intermediate stability : Thiazole intermediates may degrade under prolonged storage.
- Protection/deprotection strategies : For sensitive functional groups (e.g., hydroxy groups).
- Catalyst recycling : Palladium catalysts in coupling reactions require efficient recovery .
Methodological Guidance
Q. What protocols are recommended for pharmacological screening of derivatives?
- In vitro assays : Use kinase inhibition or cytotoxicity assays (e.g., IC determination).
- Metabolic stability : Liver microsome assays to assess half-life.
- Reference compounds : Include structurally similar analogs (e.g., 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide) for comparative bioactivity .
Q. How can computational tools aid in predicting reactivity or bioactivity?
- Density Functional Theory (DFT) : Models transition states for cyclization or coupling steps.
- Molecular docking : Predicts binding modes to target proteins (e.g., kinases).
- ADMET prediction : Estimates absorption, distribution, and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
